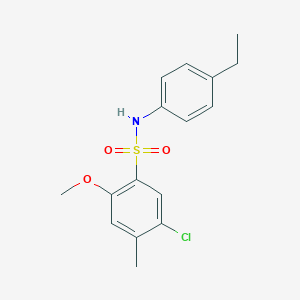
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first approved by the FDA in 1998 and has since become a widely prescribed medication. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for inflammation and pain while sparing the COX-1 enzyme that protects the stomach lining.
Mecanismo De Acción
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting this enzyme, 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide reduces the production of prostaglandins, which are responsible for pain and inflammation. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide also has anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the COX-2 enzyme and reducing the production of prostaglandins. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide also has anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be well-tolerated by most patients, with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has a number of advantages and limitations for lab experiments. Its selectivity for the COX-2 enzyme makes it a useful tool for studying the role of this enzyme in inflammation and pain. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's anti-angiogenic properties also make it a useful tool for studying the role of angiogenesis in cancer growth and spread. However, 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's selectivity for the COX-2 enzyme also limits its usefulness in studying the role of the COX-1 enzyme in protecting the stomach lining.
Direcciones Futuras
There are a number of future directions for research on 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. Another area of research is the development of new anti-angiogenic drugs that are more effective than 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in inhibiting the formation of new blood vessels. Finally, research on the potential use of 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in preventing and treating Alzheimer's disease is an area of ongoing investigation.
Métodos De Síntesis
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-ethylphenol with 2,6-dimethylphenylsulfonyl chloride to form 2,6-dimethylphenyl 4-ethylphenyl sulfone. This compound is then reacted with sodium methoxide to form 2-methoxy-4-methylbenzenesulfonyl chloride. The final step involves the reaction of 5-chloropyridin-2-amine with the 2-methoxy-4-methylbenzenesulfonyl chloride to form 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use in preventing various types of cancer, including colorectal, breast, and lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
Propiedades
Fórmula molecular |
C16H18ClNO3S |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-12-5-7-13(8-6-12)18-22(19,20)16-10-14(17)11(2)9-15(16)21-3/h5-10,18H,4H2,1-3H3 |
Clave InChI |
GBIIQBKRPLJQKS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)











